3-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
3-Hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C21H20N6O4 and a molecular weight of 420.431 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 3-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves multiple steps. One common method starts with the preparation of 3-hydroxybenzaldehyde from 3-nitrobenzaldehyde through a sequence of nitro group reduction, diazotization of the amine, and hydrolysis . The final hydrazone formation involves the reaction of 3-hydroxybenzaldehyde with the corresponding hydrazine derivative under controlled conditions
Chemical Reactions Analysis
3-Hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Its use in industry is limited due to its specialized nature, but it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to 3-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:
- 4-Hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone These compounds share similar structural features but differ in the substitution pattern on the benzaldehyde ring, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N6O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H20N6O4/c1-26-18-17(19(29)24-21(26)30)27(10-11-31-16-8-3-2-4-9-16)20(23-18)25-22-13-14-6-5-7-15(28)12-14/h2-9,12-13,28H,10-11H2,1H3,(H,23,25)(H,24,29,30)/b22-13+ |
InChI Key |
HAZAFVBBDHZLQH-LPYMAVHISA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)O)CCOC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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